molecular formula C10H9F3N2O2 B5783419 N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide

N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide

Cat. No. B5783419
M. Wt: 246.19 g/mol
InChI Key: ARKFVSZANOZHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide (ATA) is a chemical compound that has been extensively studied in scientific research due to its potential applications in the field of medicine. ATA is an amide derivative of trifluoroacetic acid, which is a widely used reagent in organic chemistry. ATA has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation.

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide is not fully understood, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which are lipid mediators that play a role in inflammation, pain, and fever. By inhibiting COX enzymes, N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide may reduce the production of prostaglandins and thereby alleviate the symptoms of inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic properties, N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has been shown to have antioxidant and antiplatelet effects. N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has also been found to have a protective effect against liver damage caused by acetaminophen.

Advantages and Limitations for Lab Experiments

N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has several advantages as a research tool. It is relatively easy to synthesize, and its effects can be easily measured using standard laboratory techniques. N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has also been found to have a low toxicity profile, making it a safe compound to work with in the laboratory. However, one limitation of N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide is that it has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide. One area of interest is the development of N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide as a therapeutic agent in the treatment of conditions such as arthritis, fever, and pain. Additionally, further research is needed to fully elucidate the mechanism of action of N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide and its effects on other biochemical pathways.

Synthesis Methods

N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide can be synthesized by reacting 2-aminobenzamide with trifluoroacetic anhydride in the presence of a base such as triethylamine. This reaction results in the formation of N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide, which can be purified by recrystallization from a suitable solvent. The synthesis of N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has been extensively studied in scientific research due to its potential applications in the field of medicine. N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of a range of conditions such as arthritis, fever, and pain.

properties

IUPAC Name

N-(2-acetamidophenyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c1-6(16)14-7-4-2-3-5-8(7)15-9(17)10(11,12)13/h2-5H,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKFVSZANOZHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide

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